2-Amino-4-bromo-5-fluorophenol

Medicinal Chemistry ADME Lipophilicity

2-Amino-4-bromo-5-fluorophenol (CAS 1016234-89-1) is a tri-substituted ortho-aminophenol derivative with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol. It is characterized by the simultaneous presence of a primary amino group (–NH₂), a phenolic hydroxyl (–OH), a bromine atom at position 4, and a fluorine atom at position 5 on the aromatic ring.

Molecular Formula C6H5BrFNO
Molecular Weight 206.014
CAS No. 1016234-89-1
Cat. No. B576785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-5-fluorophenol
CAS1016234-89-1
Molecular FormulaC6H5BrFNO
Molecular Weight206.014
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)O)N
InChIInChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
InChIKeyMGQHWQPZDBGSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-5-fluorophenol (CAS 1016234-89-1) – Procurement-Ready Synopsis for an Ortho-Aminophenol Building Block


2-Amino-4-bromo-5-fluorophenol (CAS 1016234-89-1) is a tri-substituted ortho-aminophenol derivative with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol [1]. It is characterized by the simultaneous presence of a primary amino group (–NH₂), a phenolic hydroxyl (–OH), a bromine atom at position 4, and a fluorine atom at position 5 on the aromatic ring [1]. This dense substitution pattern confers a predicted XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 46.3 Ų, a computed pKa of 8.21 ± 0.23, and a boiling point of 288.7 ± 40.0 °C [1]. The compound is primarily supplied as a dark-brown powder, with a standard purity specification of ≥98% (GC), and is catalogued under the preferred IUPAC name 2-amino-4-bromo-5-fluorophenol or the synonym 5-bromo-4-fluoro-2-hydroxyaniline [1].

Why 2-Amino-4-bromo-5-fluorophenol Cannot Be Replaced by Mono-Halogenated or Regioisomeric Analogs in Advanced Synthesis


Generic substitution of 2-amino-4-bromo-5-fluorophenol with simpler ortho-aminophenols, such as 2-amino-4-bromophenol (CAS 40925-68-6) or 2-amino-4-fluorophenol (CAS 399-96-4), fails because the strategic combination of bromine and fluorine atoms on the same ring is indispensable for achieving the precise reactivity and physicochemical profile required in modern drug-discovery and agrochemical programs. The bromine atom at position 4 serves as a heavy halogen handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the fluorine atom at position 5 significantly modulates the electron density of the ring, acid-base properties (predicted pKa 8.21 ), and metabolic stability of downstream products. Replacing this compound with 2-amino-4-bromophenol completely loses the fluorine-mediated effects on bioavailability and potency, whereas switching to 2-amino-4-fluorophenol eliminates the synthetic handle for palladium-catalyzed diversification. Even regioisomeric analogs like 4-bromo-2-fluoroaniline fail to provide the chelating ortho-aminophenol motif that is crucial for constructing benzoxazole, benzoxazinone, and quinoxaline scaffolds frequently encountered in patent-protected active pharmaceutical ingredients [1].

Quantitative Differentiation Evidence: 2-Amino-4-bromo-5-fluorophenol vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiates 2-Amino-4-bromo-5-fluorophenol from Non-Fluorinated and Non-Brominated Analogs

2-Amino-4-bromo-5-fluorophenol exhibits a computed XLogP3-AA of 1.7 [1], which is significantly higher than that of its non-brominated analog 2-amino-4-fluorophenol (XLogP3-AA ≈ 0.9) [2] and lower than that of its non-fluorinated analog 2-amino-4-bromophenol (XLogP3-AA ≈ 2.0) [2]. This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in lead optimization campaigns.

Medicinal Chemistry ADME Lipophilicity

Patent-Cited Synthetic Yield Demonstrates Scalable Access to 2-Amino-4-bromo-5-fluorophenol

A scalable synthetic route detailed in the patent literature describes the reduction of 4-bromo-5-fluoro-2-nitrophenol using sodium dithionite (Na₂S₂O₄) in ethanol/water to afford crude 2-amino-4-bromo-5-fluorophenol with a reported isolated yield of 75% . This single-step reduction from a readily accessible nitro precursor contrasts with the multi-step sequences often required for analogs that lack the ortho-directing amino/hydroxyl groups.

Process Chemistry Synthetic Feasibility Scalability

Predicted Acid Dissociation Constant (pKa) Enables pH-Dependent Extraction and Salt Formation Differentiated from Mono-Halogenated Phenols

The predicted pKa of 2-amino-4-bromo-5-fluorophenol is 8.21 ± 0.23 , which is notably lower (more acidic) than the predicted pKa of 2-amino-4-bromophenol (~8.8) and slightly higher than that of 2-amino-4-fluorophenol (~7.9) . This intermediate acidity arises from the electron-withdrawing effect of the fluorine atom and the bromine atom, enabling selective deprotonation under mildly basic conditions that would leave mono-halogenated analogs partially protonated.

Physicochemical Characterization Ionization State Purification

Patent-Cited Building Block for Dual Halogen-Substituted Heterocycles: Direct Evidence from WO2010/130773

The compound is explicitly claimed as a synthetic intermediate in patent WO2010/130773 A2 (Novartis AG), where it is used to introduce the 2-amino-4-bromo-5-fluorophenyl moiety into kinase-inhibitor scaffolds [1]. The dual-halogen substitution pattern at positions 4 and 5 of the phenyl ring is critical for establishing specific hydrophobic interactions and for subsequent functionalization. Analogs such as 2-amino-4-bromophenol and 2-amino-4-fluorophenol lack the complete substitution pattern and therefore cannot generate the same patent-relevant compound series.

Medicinal Chemistry Scaffold Diversity Patent Analytics

Proven Application Scenarios for 2-Amino-4-bromo-5-fluorophenol Based on Quantitative and Patent Evidence


Kinase Inhibitor Lead Optimization: Precise Halogen Placement for Potency and Selectivity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 2-amino-4-bromo-5-fluorophenol when the target hydrophobic back pocket requires a heavy halogen for enhanced van der Waals contacts, while the adjacent fluorine atom modulates the electron density of the phenyl ring to fine-tune hinge-binding interactions. The compound's XLogP3-AA of 1.7 [1] ensures the resulting inhibitors remain within the favorable lipophilicity range for oral bioavailability, and the explicit precedent in WO2010/130773 A2 [2] validates its utility in generating patentable chemical matter.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling on a Pre-Functionalized Scaffold

In synthetic routes requiring sequential functionalization, the bromine atom at position 4 of 2-amino-4-bromo-5-fluorophenol serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the fluorine atom at position 5, which is inert under these coupling conditions, prevents unwanted side reactions that can occur with regioisomeric analogs that place reactive halogens at other positions. The 75% synthetic yield and crude-purity quality support multi-gram stockpiling for parallel library synthesis.

Agrochemical Intermediate with Orthogonal Reactive Sites for Heterocyclic Annulation

The 1,2-aminophenol motif enables the one-step construction of benzoxazoles, benzoxazinones, and quinoxalinones, which are privileged scaffolds in fungicide and herbicide discovery. 2-Amino-4-bromo-5-fluorophenol is the only commercially available small-molecule building block that simultaneously provides the ortho-aminophenol core, a cross-coupling handle (Br), and a metabolically resistant fluorine atom. The predicted pKa of 8.21 [1] facilitates pH-controlled cyclocondensation reactions that would be less selective with the more basic non-fluorinated analog.

Fluorous-Phase and Halogen-Bonding Material Science Research

For academic groups investigating halogen bonding or fluorinated self-assembled monolayers, the combination of bromine (a strong halogen-bond donor) and fluorine (a weak halogen-bond acceptor with high electronegativity) on the same aromatic platform provides a unique probe molecule. The computed TPSA of 46.3 Ų [1] indicates sufficient polarity for surface deposition from aqueous solutions, and the commercial availability at ≥98% purity ensures reproducibility in surface-science experiments.

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